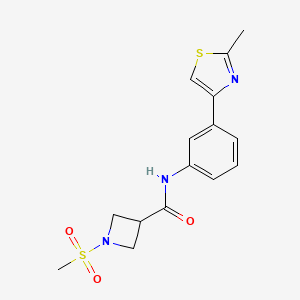

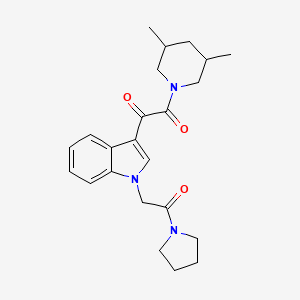

![molecular formula C17H22N2O7S B2368785 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate CAS No. 1396997-96-8](/img/structure/B2368785.png)

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzoyl)sulfanyl]propanoate is a chemical compound with the CAS Number: 1396997-96-8 . It has a molecular weight of 398.44 . The compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The molecular formula of this compound is C17H22N2O7S . The InChI Code is 1S/C17H22N2O7S/c1-5-25-14(20)13(18-16(22)26-17(2,3)4)10-27-15(21)11-6-8-12(9-7-11)19(23)24/h6-9,13H,5,10H2,1-4H3,(H,18,22) .科学的研究の応用

Synthesis of Amino- and Sulfanyl-Derivatives : This compound is involved in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones. These derivatives have shown potential in biological screenings, particularly in their anticancer activity (Nowak et al., 2015).

Role in Dabigatran Etexilate Synthesis : It has been used in the synthesis process of Dabigatran Etexilate, a notable anticoagulant medication. This process involves multiple steps of chemical reactions to achieve the final product (Huansheng, 2013).

Production of Alpha-Sulfanyl-Beta-Amino Acid Derivatives : The compound is utilized in the Mannich-type reaction for producing alpha-sulfanyl-beta-amino acid derivatives. These derivatives are significant for pharmaceutical development due to their potent biological activities (Kantam et al., 2010).

Anti-Gastric Cancer Activity : Its derivatives have been studied for their anti-gastric cancer activities. These compounds have shown promising results in vitro against various human gastric cancer cell lines (Liu et al., 2019).

Safety and Hazards

作用機序

Target of Action

It is known that this compound is a derivative of serine , an amino acid that plays a crucial role in the functioning of many proteins and enzymes.

Mode of Action

As a serine derivative , it may interact with proteins and enzymes that utilize or are regulated by serine. The presence of the tert-butoxycarbonyl (BOC) group suggests it may be used as a protective group in synthetic chemistry, often used to prevent certain functional groups from reacting until desired steps are completed.

Pharmacokinetics

Factors such as its molecular weight , solubility, and chemical structure would influence its pharmacokinetic properties.

Result of Action

As a serine derivative , it may influence processes where serine is critical, potentially affecting protein function and enzymatic activity.

特性

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrobenzoyl)sulfanylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O7S/c1-5-25-14(20)13(18-16(22)26-17(2,3)4)10-27-15(21)11-6-8-12(9-7-11)19(23)24/h6-9,13H,5,10H2,1-4H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZLICUXSJJYJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSC(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2368705.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B2368710.png)

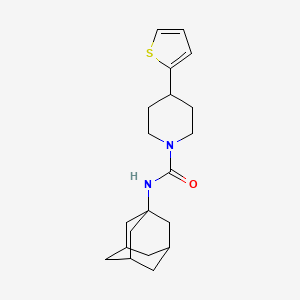

![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2368711.png)

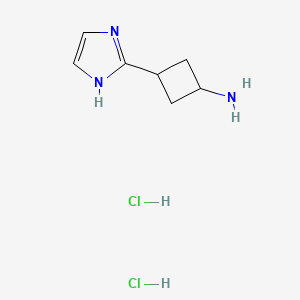

![Bicyclo[2.2.1]heptane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2368718.png)

![1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B2368721.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2368723.png)

![3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone](/img/structure/B2368725.png)